5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-

Übersicht

Beschreibung

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method, and their structures were characterized by 1 H NMR, mass spectrometry, and elemental analysis . The synthesis of ethyl 1, 3, 4-trimethyl-1H-pyrazole-5-carboxylate (2g) and its analogues (2h) involved mixing paraformaldehyde (3.6 g, 0.12 mol), 1,4-dioxane (100 mL) and 2a (10 g, 0.06 mol) uniformly. Then H 2 SO 4 (0.6 g, 0.006 mol) and concentrated hydrochloric acid (12 g, 12 mol) were added to a stirred mixture and heated to reflux .Molecular Structure Analysis

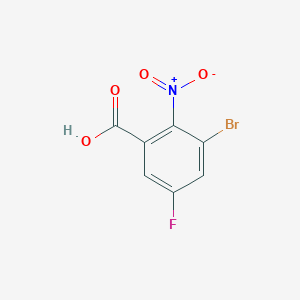

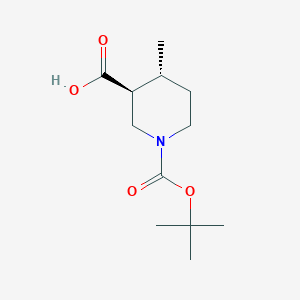

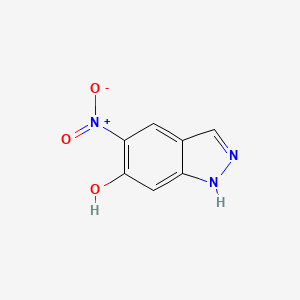

The molecular formula of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is C7H5N3OS. Pyrazole is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 .Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical and Chemical Properties Analysis

The molecular weight of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is 179.2 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- Antibacterial Agents : A study demonstrated the synthesis of analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antifungal Applications

- Fungicidal Activity : Compounds synthesized from 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) were evaluated for their potential as fungicides against rice sheath blight, a major disease in rice (Chen et al., 2000).

Anticancer Applications

- Anticancer Agents : Various synthesized compounds, including 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole incorporated fused thiazolo[2,3-b]quinazolinones, showed notable anticancer potency against HepG2 and MCF-7 cell lines (Deshineni et al., 2020).

Analgesic Applications

- Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibited significant analgesic properties, as evidenced by in vivo studies (Karrouchi et al., 2016).

Wirkmechanismus

Target of Action

The compound 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, also known as 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-, is part of the pyrazole and thiazole family of compounds . These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . .

Mode of Action

Compounds of the pyrazole series are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole and thiazole compounds, it is likely that multiple pathways are affected .

Result of Action

Given the range of biological activities exhibited by pyrazole and thiazole compounds, the compound likely has multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Biochemische Analyse

Biochemical Properties

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction . Additionally, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- has been shown to affect the expression of genes involved in stress responses, metabolic pathways, and cell cycle regulation. These changes can have significant implications for cellular function and overall organismal health.

Molecular Mechanism

At the molecular level, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- exerts its effects through several mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the biological response to the compound changes dramatically beyond a certain concentration. Understanding these dosage-dependent effects is crucial for determining the safe and effective use of 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- in research and potential therapeutic applications.

Metabolic Pathways

5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, such as those involved in the tricarboxylic acid cycle and glycolysis . These interactions can influence metabolic flux and the levels of various metabolites, potentially altering cellular energy balance and overall metabolic homeostasis . The compound’s effects on metabolic pathways are an important aspect of its biochemical profile and can provide insights into its broader biological functions.

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIYRKBVZXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)